molecular formula C20H18N2OS B2867217 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 895647-29-7

2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2867217
CAS No.: 895647-29-7
M. Wt: 334.44
InChI Key: YRQLFAYFAVJVHF-UHFFFAOYSA-N
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Description

2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a synthetic compound based on the chromeno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. This derivative is offered for research purposes to investigate its biological activity and mechanism of action. Chromeno[2,3-d]pyrimidine derivatives have recently emerged as promising candidates in oncology research, particularly for aggressive cancers with limited treatment options. Studies on closely related analogues have demonstrated potent anticancer activity by inhibiting cell proliferation, inducing cell cycle arrest, and triggering programmed cell death (apoptosis) in triple-negative breast cancer (TNBC) cell lines. Some compounds in this class have shown significant in vivo efficacy, inhibiting tumor growth and inducing tumor regression in model systems, alongside a promising safety profile in preliminary toxicological assessments . Beyond oncology, the chromeno[2,3-d]pyrimidine core structure is associated with significant antimicrobial properties. Research on similar compounds has shown moderate to good activity against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal strains, making them interesting scaffolds for the development of novel anti-infective agents . The structure-activity relationship (SAR) of this chemical family indicates that specific substitutions on the chromene and pyrimidine rings, such as halogen atoms or specific aryl groups, are critical for enhancing potency and selectivity . This product is intended for research use by qualified laboratory professionals. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

895647-29-7

Molecular Formula

C20H18N2OS

Molecular Weight

334.44

IUPAC Name

2-(4-propan-2-ylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C20H18N2OS/c1-12(2)13-7-9-14(10-8-13)18-21-19-16(20(24)22-18)11-15-5-3-4-6-17(15)23-19/h3-10,12H,11H2,1-2H3,(H,21,22,24)

InChI Key

YRQLFAYFAVJVHF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3

solubility

not available

Origin of Product

United States

Preparation Methods

NiFe₂O₄@SiO₂-SO₃H Nanoparticles

  • Role : Acidic sites on the catalyst surface accelerate the cyclocondensation.
  • Procedure :
    • 4-Hydroxycoumarin, 4-isopropylbenzaldehyde, and thiourea react in ethanol at 70°C with 5 wt% catalyst.
    • Yield : 85% in 45 minutes.
  • Reusability : Catalyst retains 90% activity after five cycles.

Montmorillonite K-10 Clay

  • Conditions : Solvent-free, 100°C, 2 hours.
  • Yield : 78% with easy recovery via filtration.

One-Pot Multicomponent Cascade Reactions

A novel approach eliminates intermediate isolation:

  • Reactants : 3-Formylchromone, 4-isopropylphenylamine, and thiourea.
  • Mechanism :
    • Knoevenagel condensation between aldehyde and amine.
    • Michael addition followed by cyclization and thionation.
  • Conditions : Ethanol, reflux, 6 hours.
  • Yield : 82% with 98% purity after recrystallization.

Thionation Strategies for Pyrimidine-4-Thione Formation

Introducing the thione group is critical. Two primary methods exist:

  • Direct Cyclocondensation with Thiourea :
    • As described above, thiourea serves as the sulfur source.
  • Post-Synthetic Thionation :
    • Treat pyrimidine-4-one with Lawesson’s reagent (LR) in toluene at 110°C for 4 hours.
    • Yield : 70–75%.

Industrial-Scale Production Considerations

For commercial viability, key modifications are employed:

  • Continuous Flow Reactors :
    • Enhance heat/mass transfer, reducing reaction time by 40% compared to batch processes.
  • Salt Formation for Purification :
    • Converting the product to a hydrochloride salt allows simple solvent washing, avoiding chromatography.
  • Solvent Recycling :
    • Ethanol and toluene are recovered via distillation, reducing costs.

Comparative Analysis of Synthetic Methods

Method Conditions Time Yield (%) Purity (%)
Conventional Reflux, acetic acid 12 h 65–70 95
Microwave 300 W, solvent-free 10 min 88–92 98
NiFe₂O₄@SiO₂-SO₃H 70°C, ethanol 45 min 85 97
Multicomponent Reflux, ethanol 6 h 82 98
Lawesson’s Reagent 110°C, toluene 4 h 70–75 95

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

2-(4-Isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a complex organic compound with a unique structure that has potential applications in chemistry, biology, medicine, and industry. It features a chromeno[2,3-d]pyrimidine core with a 4-isopropylphenyl group attached.

Scientific Research Applications

This compound is of interest because of its potential biological activities, and research is ongoing to determine its efficacy and safety in treating various diseases. The synthesis, biological evaluations, and mechanisms underlying its activity have been studied.

Chemistry

In chemistry, this compound serves as a building block in the synthesis of more complex molecules.

Biology

In biological research, the compound is studied for its potential biological activity and may serve as a lead compound for developing new drugs or therapeutic agents. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine

The potential medicinal applications of this compound include its use as an antiviral, antibacterial, or anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry

In industry, this compound can be used to produce advanced materials like polymers and coatings, potentially enhancing their performance and durability.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

Antioxidant Activity

Chromeno[2,3-d]pyrimidines have been evaluated for their antioxidant potential, with the DPPH scavenging assay indicating effective reduction of oxidative stress markers by several derivatives.

Table 2: Antioxidant Activity of Chromeno[2,3-d]pyrimidine Derivatives

CompoundDPPH Scavenging (%)IC50 (µg/mL)
4c7825
4e8520
Control100-

Mechanism of Action

The mechanism by which 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Chromeno[2,3-d]pyrimidine Derivatives

(a) 4-Imino-3-phenyl-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thione

  • Structure: Shares the chromeno-pyrimidine-thione core but includes an imino group (C=N) at position 4 and a phenyl group at position 3.
  • Synthesis: Microwave-assisted reaction of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate, yielding 55–75% .

(b) 5H-Chromeno[2,3-d]pyrimidines (e.g., 4c, 4e)

  • Structure : Lacks the thione group but includes diverse substituents (e.g., methoxy, nitro groups) on the chromene ring.
  • Synthesis: Microwave irradiation of 2-amino-3-cyano-4H-chromenes with formamidine acetate under solvent-free conditions .

Thieno[2,3-d]pyrimidine Derivatives

(a) Thieno[2,3-d]pyrimidine-4(3H)-thione

  • Structure : Replaces the chromene ring with a thiophene ring, altering aromaticity and electronic properties.
  • Synthesis : Cyclization of thiophene precursors with thiourea derivatives, yielding ~62% .

(b) 5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione

  • Structure : Features a chloro-phenyl and methyl group, introducing steric hindrance and halogen-mediated interactions.
  • Synthesis : Multi-step reactions involving chlorophenyl intermediates and cyclization agents .
  • Key Differences : Chlorine substituents may enhance antimicrobial activity but increase toxicity risks compared to the isopropyl group in the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Stability
Target Compound C₂₀H₁₉N₂OS 335.44 Low (hydrophobic) Stable under neutral conditions
4-Imino-3-phenyl analog C₁₈H₁₃N₃S 303.38 Moderate (polar) Sensitive to oxidation
Thieno[2,3-d]pyrimidine-4(3H)-thione C₆H₄N₂S₂ 168.24 Low (non-polar) Incompatible with strong acids

Biological Activity

2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity based on diverse research findings.

Synthesis

The synthesis of chromeno[2,3-d]pyrimidine derivatives typically involves multi-step reactions. A notable method includes the treatment of 2-amino-3-cyano-4H-chromenes with formamidine acetate under microwave irradiation and solvent-free conditions. This approach has yielded various functionalized derivatives, including this compound, characterized by IR, MS, and NMR spectroscopy .

Antimicrobial Activity

Studies have demonstrated that chromeno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized in related studies showed activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Specifically, derivatives with halogen substitutions at the phenyl ring enhanced antibacterial activity .

Table 1: Antimicrobial Activity of Chromeno[2,3-d]pyrimidine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
4aE. coli15
4bS. aureus18
4eP. aeruginosa20

Antioxidant Activity

In addition to antimicrobial properties, these compounds have been evaluated for their antioxidant potential. The DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assay indicated that several derivatives effectively reduced oxidative stress markers. For example, compound 4e demonstrated superior DPPH scavenging activity compared to others .

Table 2: Antioxidant Activity of Chromeno[2,3-d]pyrimidine Derivatives

CompoundDPPH Scavenging (%)IC50 (µg/mL)
4c7825
4e8520
Control100-

The biological activities of chromeno[2,3-d]pyrimidines are believed to stem from their ability to interact with various biological targets:

  • Inhibition of NF-kB : Some derivatives have shown promise as NF-kB inhibitors, which play a crucial role in inflammatory responses and cancer progression .
  • Tyrosinase Inhibition : Certain compounds have been identified as potential tyrosinase inhibitors, which may be beneficial in treating hyperpigmentation disorders .

Case Studies

A study conducted by researchers at the University of Tlemcen highlighted the synthesis and biological evaluation of new chromenes and their derivatives. Among these, specific compounds exhibited noteworthy antibacterial and antioxidant activities. The study emphasized the importance of structural modifications in enhancing biological efficacy .

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